molecular formula C9H5ClFNO2 B3187741 5-Chloro-6-fluoro-1H-indole-2-carboxylic acid CAS No. 169674-55-9

5-Chloro-6-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B3187741
CAS No.: 169674-55-9
M. Wt: 213.59 g/mol
InChI Key: JENHWJXKKPCHHG-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-1H-indole-2-carboxylic acid is a halogenated indole derivative characterized by a carboxylic acid group at position 2, a chlorine atom at position 5, and a fluorine atom at position 6. Indole derivatives often exhibit biological activity, with halogenation enhancing metabolic stability and binding affinity in drug design . The molecular formula is C₉H₅ClFNO₂, and its unique substitution pattern distinguishes it from positional isomers and related analogs, as discussed below.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Leimgruber–Batcho indole synthesis, which is a well-established route for constructing indole rings . The process often starts with the formation of an intermediate, such as a 5,6,7-indole aryne precursor, followed by various substitution reactions to introduce the chloro and fluoro groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoro-1H-indole-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism by which 5-Chloro-6-fluoro-1H-indole-2-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, thereby affecting cellular pathways. The indole ring’s ability to delocalize electrons makes it a versatile pharmacophore in drug design .

Comparison with Similar Compounds

Positional Isomers

Positional isomerism significantly impacts physicochemical properties and reactivity. Key comparisons include:

Compound Name Substituent Positions Molecular Formula Key Structural Features
5-Chloro-6-fluoro-1H-indole-2-carboxylic acid Cl (C5), F (C6), COOH (C2) C₉H₅ClFNO₂ Carboxylic acid at C2 enhances hydrogen-bonding potential; Cl/F provide steric effects.
4-Chloro-6-fluoro-1H-indole-2-carboxylic acid Cl (C4), F (C6), COOH (C2) C₉H₅ClFNO₂ Chlorine at C4 may alter π-stacking interactions compared to C5 substitution .
5-Chloro-6-fluoro-1H-indole-4-carboxylic acid Cl (C5), F (C6), COOH (C4) C₉H₅ClFNO₂ Carboxylic acid at C4 reduces electronic conjugation with the indole nitrogen .

Key Findings :

  • Reactivity : The C2-carboxylic acid group in the target compound facilitates derivatization (e.g., amide formation), as seen in , where ethyl-5-fluoroindole-2-carboxylate was used to synthesize carboxamides .
  • Melting Points: Non-halogenated indolecarboxylic acids (e.g., indole-5-carboxylic acid, mp 208–210°C; indole-6-carboxylic acid, mp 256–259°C ) suggest halogenation may lower melting points due to disrupted crystal packing, though direct data for the target compound is lacking.

Halogenated Indolecarboxylic Acids

Halogen placement influences electronic effects and bioactivity:

Compound Name Halogenation Pattern Applications/Notes
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (C7), CH₃ (C3), COOH (C2) Methyl group increases lipophilicity; potential for antimicrobial applications .
5-Fluoro-1H-indole-2-carboxamide derivatives F (C5), CONHR (C2) Demonstrated synthetic utility in forming bioactive amides (e.g., antitumor agents) .

Key Findings :

  • Electron-Withdrawing Effects: The Cl/F combination in the target compound likely enhances acidity of the carboxylic acid (pKa ~2–3) compared to non-halogenated analogs.
  • Synthetic Yields : Carboxamide derivatives of 5-fluoroindole-2-carboxylate (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) achieved 37.5% yield , suggesting halogenation at C5/C6 may require optimized conditions for higher efficiency.

Non-Halogenated Indolecarboxylic Acids

Compound Name Carboxylic Acid Position Melting Point (°C) Notes
Indole-5-carboxylic acid C5 208–210 Higher solubility in polar solvents due to unhindered COOH group .
Indole-6-carboxylic acid C6 256–259 Rigid packing from linear COOH alignment increases thermal stability .

Key Findings :

  • The target compound’s Cl/F substituents may reduce aqueous solubility compared to non-halogenated analogs but improve membrane permeability in drug delivery.

Biological Activity

5-Chloro-6-fluoro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant studies and data.

Target Interactions
The compound primarily interacts with various enzymes and receptors, notably serotonin receptors, which are crucial for neurotransmission and mood regulation. Its binding can inhibit or modulate the activity of these targets, leading to alterations in cellular signaling pathways. For instance, it can influence neurotransmitter release and uptake, impacting conditions such as depression and anxiety.

Biochemical Pathways
this compound affects several biochemical pathways, including those involved in inflammation and cell proliferation. By modulating receptor activity, it can influence downstream signaling cascades like the cyclic AMP (cAMP) pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound involves its absorption through the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and excretion via the kidneys. Understanding these parameters is crucial for evaluating its therapeutic potential.

Biological Activity

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits antimicrobial and anticancer properties. It has been shown to inhibit certain enzymes involved in viral replication, demonstrating potential antiviral activity.

Case Studies

  • Antiviral Activity : A study evaluated derivatives of indole-2-carboxylic acids as HIV-1 integrase inhibitors. The compound exhibited significant inhibitory effects against integrase with an IC50 value as low as 0.13 μM when structurally optimized .
  • In Vivo Testing : In a db/db mouse model of type 2 diabetes, related compounds demonstrated a reduction in hyperglycemia comparable to existing treatments like rosiglitazone .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse substitutions that enhance its biological activity. For example, modifications at the C3 position significantly improved integrase inhibition activity due to better interaction with viral DNA .

Data Tables

Compound IC50 (μM) Activity
This compound0.13HIV-1 Integrase Inhibitor
Indole derivative12.41HIV-1 Integrase Inhibitor
Related compoundComparableType 2 Diabetes Treatment

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-6-fluoro-1H-indole-2-carboxylic acid, and how can researchers optimize yields?

The synthesis typically involves phenylhydrazine derivatives as precursors. For example, reacting 3-chloro-4-fluorophenylhydrazine with appropriate carbonyl compounds (e.g., via the Fischer indole synthesis) can yield the indole core, followed by carboxylation at the 2-position . A general protocol involves refluxing intermediates in acetic acid with sodium acetate as a catalyst, as seen in analogous indole-carboxylic acid syntheses . Optimization strategies:

  • Temperature control : Maintain reflux conditions (100–110°C) to prevent side reactions.
  • Purification : Use recrystallization (e.g., from acetic acid) to isolate the product .
  • Catalyst screening : Test alternatives to sodium acetate (e.g., Lewis acids) to improve regioselectivity.

Q. How can researchers characterize the physical and chemical properties of this compound when data are limited?

Key properties (e.g., melting point, solubility) are often absent in literature. A methodological approach includes:

  • Melting point determination : Use differential scanning calorimetry (DSC) with a slow heating rate (1–2°C/min) to avoid decomposition.
  • Solubility profiling : Test polar (water, DMSO) and nonpolar solvents (ethyl acetate, hexane) via gravimetric analysis .
  • Spectroscopic analysis : Employ 1^1H/13^13C NMR (in DMSO-d6) and FT-IR to confirm the carboxylic acid moiety (C=O stretch at ~1700 cm1^{-1}) and halogen substituents .

Q. What precautions are necessary for handling halogenated indole derivatives in laboratory settings?

  • Personal protective equipment (PPE) : Use P95 respirators for particulate filtration and nitrile gloves to prevent dermal exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl/HF gases during dehalogenation).
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for halogenated indole-carboxylic acids?

Discrepancies in yields may arise from:

  • Regioselectivity issues : Competing pathways during cyclization (e.g., 5- vs. 6-substitution). Use computational tools (DFT calculations) to predict favorable reaction pathways .
  • Impurity interference : Byproducts from incomplete carboxylation or halogen retention. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?

  • Functional group modification : Synthesize analogs (e.g., methyl ester, amide derivatives) to assess carboxylate group necessity .
  • Targeted assays : Screen against enzymes (e.g., cyclooxygenase-2) using fluorescence polarization or SPR to quantify binding affinity .
  • Computational docking : Map electrostatic potentials to identify binding pockets (e.g., using AutoDock Vina) .

Q. How can researchers address stability challenges during long-term storage of halogenated indole-carboxylic acids?

  • Degradation pathways : Hydrolysis of the carboxylic acid group or dehalogenation under humid conditions.
  • Mitigation strategies :
    • Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation .
    • Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring .

Properties

IUPAC Name

5-chloro-6-fluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2/c10-5-1-4-2-8(9(13)14)12-7(4)3-6(5)11/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENHWJXKKPCHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=CC(=C1Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597135
Record name 5-Chloro-6-fluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169674-55-9
Record name 5-Chloro-6-fluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 5-chloro-6-fluoroindole-2-carboxylate (461 mg) was dissolved in a mixed solvent of tetrahydrofuran (15 ml), methanol (10 ml) and water (10 ml), lithium hydroxide (283 mg) was added at room temperature, and the mixture was stirred for 4 hours. The solvent was distilled off under reduced pressure, and 1N hydrochloric acid was added to the residue to weakly acidify it. The resultant powder was collected by filtration and dried to obtain the title compound (422 mg) as colorless powder.
Quantity
461 mg
Type
reactant
Reaction Step One
Quantity
283 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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